molecular formula C8H11BrN2 B13336011 5-Bromo-6-ethyl-4-methylpyridin-3-amine

5-Bromo-6-ethyl-4-methylpyridin-3-amine

Cat. No.: B13336011
M. Wt: 215.09 g/mol
InChI Key: PDENNTHMHSTVHT-UHFFFAOYSA-N
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Description

5-Bromo-6-ethyl-4-methylpyridin-3-amine is a chemical compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol . This compound is a pyridine derivative, characterized by the presence of bromine, ethyl, and methyl groups attached to the pyridine ring. It is a versatile building block in organic synthesis, known for its unique reactivity and selectivity.

Preparation Methods

The synthesis of 5-Bromo-6-ethyl-4-methylpyridin-3-amine can be achieved through various methods. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . This method is known for its mild reaction conditions and high yields. Industrial production methods may involve optimizing reaction conditions to scale up the synthesis while maintaining product purity and yield.

Chemical Reactions Analysis

5-Bromo-6-ethyl-4-methylpyridin-3-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-6-ethyl-4-methylpyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-ethyl-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as cross-coupling and substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

5-Bromo-6-ethyl-4-methylpyridin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

5-bromo-6-ethyl-4-methylpyridin-3-amine

InChI

InChI=1S/C8H11BrN2/c1-3-7-8(9)5(2)6(10)4-11-7/h4H,3,10H2,1-2H3

InChI Key

PDENNTHMHSTVHT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=C1Br)C)N

Origin of Product

United States

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